![molecular formula C6H2F5NO3 B2952844 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid CAS No. 2219369-63-6](/img/structure/B2952844.png)
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
Chemical compounds are usually described by their molecular formula, structure, and other identifiers. They can also be characterized by their occurrence in nature or their synthesis in the laboratory .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The process often requires specific conditions such as temperature, pressure, or catalysts .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve reactions with other chemicals under various conditions .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and density. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances .Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
A study highlighted the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition, which is pivotal for creating triazole-based scaffolds. These scaffolds are essential for developing peptidomimetics and biologically active compounds. The process achieves complete regiocontrol with aryl or alkyl azides, enabling the preparation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
α-Trifluoromethyl α-Amino Acids Synthesis
Another research area involves the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits. This synthesis demonstrates the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles as a synthetic Tfm-Gly equivalent, showing its importance in rearrangements and transformations into valuable amino acids (Burger et al., 2006).
Energetic Materials Development
The synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole derivatives via click chemistry for energetic materials is another significant application. These compounds, with their enhanced detonation performance due to increased density from the SF5 group, illustrate the potential of utilizing such structures in energetic materials (Ye et al., 2007).
Mechanism of Action
Target of Action
It binds to biological targets based on their chemical diversity
Mode of Action
The mode of action of 5-(Perfluoroethyl)isoxazole-3-carboxylic acid is currently unknown. Isoxazoles, in general, have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazoles are known to interact with various biochemical pathways due to their diverse biological activity . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Given the diverse biological activity of isoxazoles, this compound may have a wide range of effects at the molecular and cellular level
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-5(8,6(9,10)11)3-1-2(4(13)14)12-15-3/h1H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSBTYEBXILLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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